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Compound of Interest

Compound Name:
7-Bromo-4,4-dimethyl-3,4-

dihydroquinolin-2(1H)-one

Cat. No.: B1286710 Get Quote

A Note to the Researcher: Extensive literature searches did not yield specific medicinal

chemistry applications, quantitative biological data, or detailed experimental protocols for the

exact molecule 7-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The information

presented herein is based on closely related bromo-substituted quinolinone and

dihydroquinolinone analogs to provide insights into the potential applications of this chemical

scaffold in drug discovery and development. The methodologies and data should be

considered representative of the broader compound class.

Application Notes
The dihydroquinolin-2(1H)-one core is a prevalent scaffold in medicinal chemistry, and the

introduction of a bromine atom can significantly influence the pharmacokinetic and

pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups,

increase metabolic stability, and provide a handle for further chemical modification through

cross-coupling reactions.

Potential Therapeutic Areas for Bromo-Substituted
Dihydroquinolinones:

Neurodegenerative Diseases: Halogenated quinolinone derivatives have been investigated

as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and
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butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's

disease.[1] The bromo-substituent can engage in halogen bonding or occupy hydrophobic

pockets within the enzyme's active site, potentially enhancing inhibitory activity.

Oncology: The quinolinone scaffold is present in several approved and investigational

anticancer agents. Bromo-substituted analogs could be explored as kinase inhibitors or as

cytotoxic agents. The bromine atom can be strategically positioned to interact with specific

residues in the ATP-binding site of kinases.

Antimicrobial Agents: Brominated organic compounds have shown a range of antimicrobial

activities.[2] The lipophilicity conferred by the bromine atom can facilitate membrane

transport in bacteria and fungi. Studies on flavonoid derivatives suggest that halogenation

can enhance antibacterial efficacy.[2]

General Synthetic Strategies:
Bromo-substituted dihydroquinolinones can serve as versatile intermediates in the synthesis of

more complex molecules. The bromine atom is amenable to various palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl

moieties.[1] This allows for the exploration of the chemical space around the quinolinone core

to optimize biological activity.

Experimental Protocols
The following are generalized protocols inspired by methodologies reported for similar

quinolinone derivatives. These should be adapted and optimized for the specific substrate and

target.

Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling of a Bromo-Dihydroquinolinone
This protocol describes a general method for the palladium-catalyzed cross-coupling of a

bromo-dihydroquinolinone with a boronic acid to introduce new substituents.[1]

Materials:

7-Bromo-dihydroquinolinone derivative
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Aryl or heteroaryl boronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Inert gas (Argon or Nitrogen)

Standard glassware for organic synthesis

Procedure:

To a flame-dried round-bottom flask, add the 7-bromo-dihydroquinolinone, aryl/heteroaryl

boronic acid, palladium catalyst, and base.

Evacuate and backfill the flask with an inert gas three times.

Add the degassed solvent system to the flask via syringe.

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

coupled product.

Protocol 2: General Assay for Acetylcholinesterase
(AChE) Inhibition (Ellman's Method)
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This protocol outlines a common colorimetric method to screen compounds for AChE inhibitory

activity.[1]

Materials:

Acetylcholinesterase (AChE) from electric eel

Acetylthiocholine iodide (ATCI) - substrate

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

Phosphate buffer (pH 8.0)

Test compound dissolved in a suitable solvent (e.g., DMSO)

96-well microplate

Microplate reader

Procedure:

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at

various concentrations.

Add the AChE solution to each well and incubate at a controlled temperature (e.g., 37 °C) for

a specified time (e.g., 15 minutes).

Initiate the reaction by adding the ATCI substrate solution to all wells.

Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced at a

wavelength of 412 nm at regular intervals using a microplate reader.

Calculate the rate of reaction for each concentration of the test compound.

Determine the percentage of inhibition relative to a control without the inhibitor.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.

Visualizations
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General Drug Discovery Workflow for Quinolone Scaffolds
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Caption: A conceptual workflow for the discovery of drugs based on a quinolone scaffold.
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Disclaimer: The provided information is for research purposes only and is based on related

chemical structures. The specific biological activities and optimal experimental conditions for 7-
Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one have not been reported in the reviewed

literature. Researchers should conduct their own validation and optimization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyl-3-4-dihydroquinolin-2-1h-one-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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